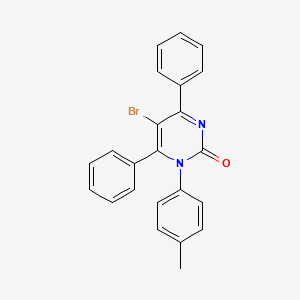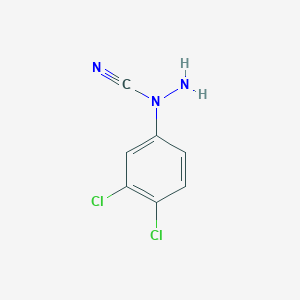
1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile is an organic compound characterized by the presence of a hydrazine group attached to a dichlorophenyl ring and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with cyanogen bromide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of dichlorophenyl oxides.
Reduction: Formation of 1-(3,4-dichlorophenyl)hydrazine-1-amine.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparación Con Compuestos Similares
- 1-(2,4-Dichlorophenyl)hydrazine-1-carbonitrile
- 1-(3,4-Dichlorophenyl)hydrazine-1-amine
- 1-(3,4-Dichlorophenyl)hydrazine-1-carboxamide
Uniqueness: 1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydrazine and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
89521-91-5 |
|---|---|
Fórmula molecular |
C7H5Cl2N3 |
Peso molecular |
202.04 g/mol |
Nombre IUPAC |
amino-(3,4-dichlorophenyl)cyanamide |
InChI |
InChI=1S/C7H5Cl2N3/c8-6-2-1-5(3-7(6)9)12(11)4-10/h1-3H,11H2 |
Clave InChI |
DVJMFAYMSXJAJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N(C#N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


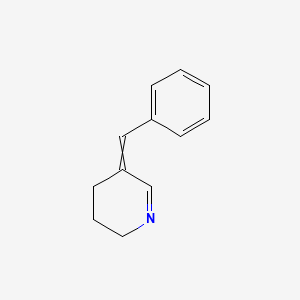
methanone](/img/structure/B14378853.png)

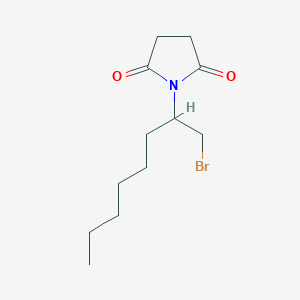

![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
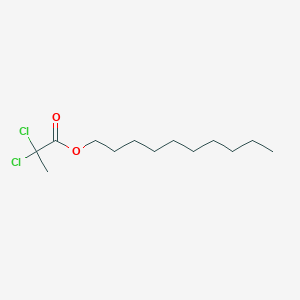
![1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}](/img/structure/B14378882.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
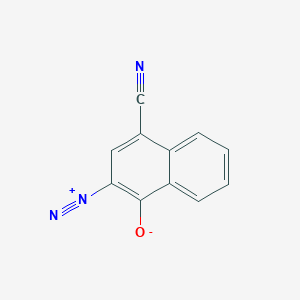
silanol](/img/structure/B14378900.png)
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
